molecular formula C11H22ClNO2 B8578152 EINECS 256-193-9 CAS No. 45117-80-4

EINECS 256-193-9

Cat. No.: B8578152
CAS No.: 45117-80-4
M. Wt: 235.75 g/mol
InChI Key: NDCAQOIUIIGHEU-UHFFFAOYSA-M
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Description

EINECS 256-193-9 is a quaternary ammonium compound with the molecular formula C12H24ClNO2. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a diethylmethylammonium group and a 2-methyl-1-oxoallyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 256-193-9 typically involves a multi-step process:

    Reaction of Diethylmethylamine with 2-Methyl-1-oxoallyl Chloride: This step involves the nucleophilic substitution reaction between diethylmethylamine and 2-methyl-1-oxoallyl chloride to form an intermediate.

    Reaction with Ethylene Oxide: The intermediate is then reacted with ethylene oxide under controlled conditions to introduce the oxyethyl group.

    Quaternization with Methyl Chloride: Finally, the product is quaternized with methyl chloride to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

EINECS 256-193-9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents. Reactions are conducted under anhydrous conditions.

    Substitution: Nucleophiles such as hydroxide ions, cyanide ions, or alkoxide ions can be used. Reactions are performed in polar solvents like water or alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary or tertiary amines.

    Substitution: Substituted ammonium compounds with different functional groups replacing the chloride ion.

Scientific Research Applications

EINECS 256-193-9 has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Employed in the study of cell membrane interactions and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.

    Industry: Utilized in the production of surfactants, disinfectants, and antistatic agents.

Mechanism of Action

The mechanism of action of EINECS 256-193-9 involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and cell lysis. Additionally, it can interact with proteins, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
  • Dimethylbenzyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
  • Trimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride

Uniqueness

EINECS 256-193-9 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

45117-80-4

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

IUPAC Name

diethyl-methyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride

InChI

InChI=1S/C11H22NO2.ClH/c1-6-12(5,7-2)8-9-14-11(13)10(3)4;/h3,6-9H2,1-2,4-5H3;1H/q+1;/p-1

InChI Key

NDCAQOIUIIGHEU-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C(=C)C.[Cl-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Alternatively, the objective mono- or co-polymers are obtained by the following procedure. As an example, dimethyl sulfate or methyl chloride was added to an ethereal β-diethylaminoethyl methacrylate solution and then the resulting solution was kept in an ice-water bath for several hours to yield a viscous quaternary ammonium salt compound, β-methacryloxyethyl diethylmethyl ammonium methosulfate or β-methacryloxyethyl diethylmethyl ammonium chloride. The thus produced quaternary ammonium salt monomer or its mixture with other co-polymerizable vinyl monomer was subjected to a further reaction at about 60° C. overnight after addition of a polymerization initiator such as hydrogen peroxide to yield the desired mono- or co-polymers.
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